3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide
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Overview
Description
3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the Core Structure: This involves the reaction of 3-methylbutanamide with 2,2,2-trichloroethanol under acidic conditions to form the intermediate compound.
Functionalization: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions. The trichloromethyl and sulfonyl groups play crucial roles in these interactions, contributing to the compound’s overall biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[2,2,2-trichloro-1-(4-iodobenzenesulfonyl)ethyl]butanamide
- 3-methyl-N-[2,2,2-trichloro-1-(4-nitrobenzenesulfonyl)ethyl]butanamide
- 3-methyl-N-[2,2,2-trichloro-1-(4-chloronaphthalen-1-yloxy)ethyl]butanamide
Uniqueness
3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorobenzenesulfonyl group, in particular, differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C13H15Cl4NO3S |
---|---|
Molecular Weight |
407.1 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfonylethyl]butanamide |
InChI |
InChI=1S/C13H15Cl4NO3S/c1-8(2)7-11(19)18-12(13(15,16)17)22(20,21)10-5-3-9(14)4-6-10/h3-6,8,12H,7H2,1-2H3,(H,18,19) |
InChI Key |
KJRRTNJFBLDQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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